molecular formula C21H14O B4758644 Phenyl-[4-(phenylethynyl)phenyl]methanone CAS No. 57542-59-3

Phenyl-[4-(phenylethynyl)phenyl]methanone

Cat. No.: B4758644
CAS No.: 57542-59-3
M. Wt: 282.3 g/mol
InChI Key: APNHTMSSOMMQCF-UHFFFAOYSA-N
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Description

Phenyl-[4-(phenylethynyl)phenyl]methanone is an organic compound with the molecular formula C29H18O It is known for its unique structure, which includes a phenyl group attached to a methanone moiety through a phenylethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl-[4-(phenylethynyl)phenyl]methanone can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a phenylacetylene derivative reacts with a halogenated benzophenone under palladium catalysis. The reaction typically requires a base such as triethylamine and is carried out in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often involves large-scale Sonogashira coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Phenyl-[4-(phenylethynyl)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenyl-[4-(phenylethynyl)phenyl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Phenyl-[4-(phenylethynyl)phenyl]methanone exerts its effects involves interactions with various molecular targets. The phenylethynyl linkage allows for π-π stacking interactions with aromatic systems, which can influence the compound’s binding affinity to proteins and other biomolecules. Additionally, the methanone group can participate in hydrogen bonding and other non-covalent interactions, further modulating its activity .

Comparison with Similar Compounds

Phenyl-[4-(phenylethynyl)phenyl]methanone can be compared with other similar compounds, such as:

  • 9-(4-phenyl)anthracene
  • 9-(4-phenylethynyl)-anthracene
  • 9,10-bis(phenylethynyl)anthracene

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. This compound is unique due to its methanone moiety, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

phenyl-[4-(2-phenylethynyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O/c22-21(19-9-5-2-6-10-19)20-15-13-18(14-16-20)12-11-17-7-3-1-4-8-17/h1-10,13-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNHTMSSOMMQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366859
Record name phenyl-[4-(phenylethynyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57542-59-3
Record name phenyl-[4-(phenylethynyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In argon atmosphere, 0.15 M Solution of tri-tert-butylphosphine in cyclohexane (12.0 mL, 18.0 mmol) was added to a stirred suspension of copper(I) iodide (350 mg, 1.8 mmol) and dichloro(bisbenzonitrile)palladium (350 mg, 0.9 mmol) in tetrahydrofuran (100 mL) at ambient temperature. The mixture was stirred for 5 min, N,N-diisopropylamine (4.5 mL, 30 mmol) was added, the mixture was stirred for next 5 min and then a solution of 4-bromobenzophenone (3.92 g, 15 mmol) and phenylacetylene (2.30 g, 22.5 mmol) in tetrahydrofuran (20 mL) was added dropwise during 15 min. The reaction mixture was stirred at ambient temperature overnight and then diluted with benzene (200 mL). The benzene solution was washed with water (2×80 mL) and 1.5 M aqueous solution of tartaric acid (30 mL); the organic solution was dried with anhydrous magnesium sulfate and subsequently evaporated in vacuo. The residue was purified by column chromatography (silica gel Fluka 60, hexane/ethyl acetate 95:5) yielding phenyl-[4-(phenylethynyl)phenyl]methanone.
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
Solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
dichloro(bisbenzonitrile)palladium
Quantity
350 mg
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
copper(I) iodide
Quantity
350 mg
Type
catalyst
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Three
Quantity
3.92 g
Type
reactant
Reaction Step Four
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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